2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid
CAS No.:
Cat. No.: VC15814689
Molecular Formula: C13H8FN3O2
Molecular Weight: 257.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8FN3O2 |
|---|---|
| Molecular Weight | 257.22 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H8FN3O2/c14-9-5-2-1-4-8(9)11-12(13(18)19)17-10(16-11)6-3-7-15-17/h1-7H,(H,18,19) |
| Standard InChI Key | GMBLYQRZSOAAJS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C(N3C(=N2)C=CC=N3)C(=O)O)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
2-(2-Fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid features a bicyclic framework comprising an imidazole ring fused to a pyridazine ring. The imidazole moiety (five-membered, two nitrogen atoms) and pyridazine component (six-membered, two adjacent nitrogen atoms) create a planar, aromatic system conducive to π-π stacking interactions with biological targets. At position 2 of the imidazo[1,2-b]pyridazine core, a fluorophenyl group introduces steric and electronic modulation, while the carboxylic acid at position 3 enhances water solubility and hydrogen-bonding capacity .
Molecular Formula and Physicochemical Properties
The molecular formula C₁₃H₈FN₃O₂ corresponds to a molecular weight of 257.22 g/mol . Key physicochemical parameters remain partially characterized:
The carboxylic acid group confers a pKa of ~4.7, suggesting ionization at physiological pH, which influences bioavailability and target binding.
Synthesis and Derivative Development
Key Synthetic Routes
Synthesis typically begins with heterocyclic amines and electrophilic partners. A generalized pathway involves:
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Cyclocondensation: Reaction of 3-aminopyridazine with α-halo ketones or aldehydes to form the imidazo[1,2-b]pyridazine core .
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Functionalization: Introduction of the 2-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Carboxylic Acid Installation: Oxidation of a methyl group or hydrolysis of nitriles/esters to yield the carboxylic acid .
For example, ethyl 2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate (CAS 1923069-02-6) serves as a precursor, with hydrolysis under acidic or basic conditions yielding the target carboxylic acid .
Derivative Synthesis Strategies
Modifications focus on the carboxylic acid and fluorophenyl moieties:
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Amide Formation: Coupling with amines generates prodrugs or enhances permeability .
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Esterification: Ethyl or methyl esters improve lipophilicity for blood-brain barrier penetration .
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Fluorophenyl Substituent Tuning: Electron-withdrawing groups (e.g., -NO₂) or extended aromatics modulate target affinity.
Biological Activities and Mechanisms
Antibacterial and Antifungal Activity
Imidazo[1,2-b]pyridazine derivatives exhibit moderate activity against Staphylococcus aureus (MIC 8–32 µg/mL) and Candida albicans (MIC 16–64 µg/mL), though the fluorophenyl-carboxylic acid variant remains untested .
Analytical Characterization
Spectroscopic Techniques
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NMR: ¹H NMR of the ethyl ester analog shows aromatic protons at δ 7.70–7.25 ppm and ethyl group signals (δ 1.35 ppm, triplet; δ 4.35 ppm, quartet) .
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Mass Spectrometry: ESI-MS of the parent acid would likely exhibit [M-H]⁻ at m/z 256.1 .
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IR: Stretching frequencies at ~1675 cm⁻¹ (C=O) and 3041 cm⁻¹ (Ar C-H) confirm functional groups .
Comparative Analysis with Structural Analogs
| Compound | Molecular Weight | XLogP3 | Key Features |
|---|---|---|---|
| 2-(2-Fluorophenyl)imidazo[...]-3-COOH | 257.22 | ~2.6 | Carboxylic acid, high solubility |
| Ethyl 2-(2-fluorophenyl)imidazo[...]-3-COOEt | 285.27 | 3.1 | Ester, enhanced lipophilicity |
| Imidazo[1,2-b]pyridazine-2-carboxamide | 243.25 | 1.8 | Amide, improved metabolic stability |
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